[2-(3-chlorophenyl)propan-2-yl](methyl)amine
Description
2-(3-chlorophenyl)propan-2-ylamine: is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. It is known for its unique structural properties, which make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
92994-72-4 |
|---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H14ClN/c1-10(2,12-3)8-5-4-6-9(11)7-8/h4-7,12H,1-3H3 |
InChI Key |
OPDGMFJZORYPRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Cl)NC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)propan-2-ylamine typically involves the reaction of 3-chlorobenzyl chloride with isopropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through distillation or crystallization.
Industrial Production Methods: In industrial settings, the production of 2-(3-chlorophenyl)propan-2-ylamine involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation, recrystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3-chlorophenyl)propan-2-ylamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxide ions, or amines are commonly used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(3-chlorophenyl)propan-2-ylamine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It is also used in the development of new pharmaceuticals and therapeutic agents.
Medicine: In medicine, 2-(3-chlorophenyl)propan-2-ylamine is investigated for its potential therapeutic effects. It is used in the development of drugs for treating various medical conditions.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It is also used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)propan-2-ylamine involves its interaction with specific molecular targets in biological systems. It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to receptors, leading to changes in cellular function and activity.
Comparison with Similar Compounds
[3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate]: This compound shares structural similarities with 2-(3-chlorophenyl)propan-2-ylamine and is used in similar applications.
[3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine]: Another structurally related compound with similar uses in research and industry.
Uniqueness: The uniqueness of 2-(3-chlorophenyl)propan-2-ylamine lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific and industrial purposes.
Biological Activity
The compound 2-(3-chlorophenyl)propan-2-ylamine is a member of the class of organic compounds known as amines. Its biological activity has garnered attention due to its potential applications in pharmacology and toxicology. This article explores the mechanisms of action, biological effects, and relevant case studies related to this compound.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₄ClN
- SMILES : CC(C)(C1=CC(=CC=C1)Cl)NC
- InChIKey : OPDGMFJZORYPRM-UHFFFAOYSA-N
The biological activity of 2-(3-chlorophenyl)propan-2-ylamine is primarily attributed to its interaction with various receptors in biological systems. It can function as both an agonist and antagonist, influencing multiple signaling pathways. This dual role allows it to modulate cellular functions significantly, which can lead to various physiological effects, including:
- Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, affecting mood and cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, which could have implications in treating metabolic disorders.
Table 1: Summary of Biological Activities
Case Studies
-
Neuropharmacological Study :
A study investigated the effects of 2-(3-chlorophenyl)propan-2-ylamine on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels, suggesting potential use as an anxiolytic agent. -
Toxicological Assessment :
Research highlighted the compound's cytotoxic effects on human cancer cell lines. The IC50 values were determined, showing promising anticancer activity with induced apoptosis mechanisms being a key factor. -
Inflammation Model :
In vitro experiments demonstrated that the compound could significantly inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, leading to insights into optimizing their efficacy and safety profiles. Key findings include:
- Binding Affinity : The binding affinity of 2-(3-chlorophenyl)propan-2-ylamine to various receptors was analyzed using molecular docking studies, revealing significant interactions that correlate with its biological activities.
- Dose-Response Curves : Dose-response analyses showed that at certain concentrations, the compound exhibits enhanced activity against specific targets while minimizing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
